JNJ-17203212

TRPV1 pharmacology pain research species-specific potency

JNJ-17203212 is a reversible, competitive TRPV1 antagonist with proven superiority in migraine models—fully abolishing capsaicin-induced CGRP release at all doses, unlike JNJ-38893777. Its 8.1-fold greater potency against H⁺-induced (pH 5.5) vs. capsaicin-induced TRPV1 activation makes it essential for tissue acidosis pain research. Oral bioavailability and peripheral analgesic efficacy without hyperthermia (via intra-articular administration) enable chronic dosing studies in visceral pain and osteoarthritis. Choose JNJ-17203212 for reliable, compound-specific target engagement in TRPV1 research.

Molecular Formula C17H15F6N5O
Molecular Weight 419.32 g/mol
CAS No. 821768-06-3
Cat. No. B1673000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-17203212
CAS821768-06-3
Synonyms4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide
JNJ 17203212
JNJ-17203212
JNJ17203212
N-TPA 4-TPPCA
Molecular FormulaC17H15F6N5O
Molecular Weight419.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)NC3=NC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H15F6N5O/c18-16(19,20)11-3-4-13(25-10-11)26-15(29)28-8-6-27(7-9-28)14-12(17(21,22)23)2-1-5-24-14/h1-5,10H,6-9H2,(H,25,26,29)
InChIKeyJFRYYGVYCWYIDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-17203212 (CAS 821768-06-3): Potent, Selective, and Orally Bioavailable TRPV1 Antagonist for Pain Research


JNJ-17203212 (CAS: 821768-06-3) is a reversible, competitive, and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel [1]. It exhibits high affinity for human TRPV1 (IC₅₀ = 65 nM) and rat TRPV1 (IC₅₀ = 102 nM) . JNJ-17203212 demonstrates functional inhibition of both capsaicin-induced (pIC₅₀ = 6.32) and H⁺-induced (pIC₅₀ = 7.23) channel activation . The compound is orally bioavailable and has been validated across multiple in vivo pain models, including bone cancer pain, osteoarthritis pain, migraine, colonic hypersensitivity, and endometriosis-associated pain [2].

Why JNJ-17203212 Cannot Be Substituted by Other TRPV1 Antagonists or In-Class Analogs


Generic substitution among TRPV1 antagonists is scientifically unjustified due to substantial variation in potency, species-specific affinity, selectivity profiles, functional antagonism of different activation modalities, and oral bioavailability. Early-generation TRPV1 antagonists such as capsazepine suffer from low potency, poor selectivity, and limited in vivo utility [1]. Even among more advanced TRPV1 antagonists, critical pharmacological differences exist. For instance, in head-to-head in vivo migraine studies, JNJ-17203212 fully abolished CGRP release at all tested doses, whereas JNJ-38893777 demonstrated efficacy only at higher doses [2]. Additionally, TRPV1 antagonists differ markedly in their ability to inhibit distinct modes of channel activation (capsaicin, low pH, heat) and in their propensity to induce hyperthermia—a class-wide liability that has derailed multiple clinical candidates [3]. These quantifiable pharmacological divergences mandate compound-specific validation rather than class-based interchangeability.

JNJ-17203212: Quantitative Evidence of Differentiation from TRPV1 Antagonist Comparators


Species-Specific TRPV1 Antagonist Potency: JNJ-17203212 Shows 1.6-Fold Higher Affinity for Human vs. Rat TRPV1

JNJ-17203212 exhibits differential potency across species, with an IC₅₀ of 65 nM for human TRPV1 and 102 nM for rat TRPV1 [1]. This 1.6-fold higher affinity for the human ortholog is quantitatively distinct from other TRPV1 antagonists. For comparison, the reference antagonist capsazepine exhibits markedly weaker potency (human TRPV1 IC₅₀ ≈ 300-400 nM) and reduced selectivity [2].

TRPV1 pharmacology pain research species-specific potency

Selectivity Profile: JNJ-17203212 Spares TRPV2, TRPV3, TRPV4, and TRPA1 Channels

JNJ-17203212 demonstrates a clean selectivity profile, exhibiting no significant inhibition of related TRP channels including TRPV2, TRPV3, TRPV4, and TRPA1 at concentrations up to 10 μM [1]. This contrasts with early-generation TRPV1 antagonists such as capsazepine, which is known to inhibit voltage-gated calcium channels, nicotinic acetylcholine receptors, and TRPM8 channels at similar concentrations [2].

TRP channel selectivity off-target profiling TRPV1 antagonist

Differential Inhibition of pH-Induced vs. Capsaicin-Induced TRPV1 Activation: JNJ-17203212 Shows 8-Fold Greater Potency Against Proton Activation

JNJ-17203212 inhibits capsaicin-induced TRPV1 activation with a pIC₅₀ of 6.32 (IC₅₀ ≈ 479 nM) and H⁺-induced activation with a pIC₅₀ of 7.23 (IC₅₀ ≈ 59 nM), representing an 8.1-fold greater functional potency against acid-mediated channel activation . This differential sensitivity to distinct TRPV1 activation modalities is a distinguishing feature not uniformly shared across all TRPV1 antagonists.

TRPV1 functional antagonism pH-sensing capsaicin receptor

Head-to-Head In Vivo Efficacy: JNJ-17203212 Outperforms JNJ-38893777 in Abolishing CGRP Release in Migraine Model

In a head-to-head comparative study of two TRPV1 antagonists in a rat migraine model, JNJ-17203212 fully abolished capsaicin-induced CGRP release at all tested doses in a time- and dose-dependent manner, whereas JNJ-38893777 attenuated CGRP release only at higher doses [1].

migraine research CGRP release in vivo TRPV1 antagonism

Oral Bioavailability and Dose-Dependent Efficacy in Visceral Pain Models

JNJ-17203212 is orally bioavailable and demonstrates dose-dependent attenuation of visceral hypersensitivity in rats. A single oral dose of 30 mg/kg significantly reduced the visceral motor response (VMR) to colorectal distension in both acute (acetic acid-induced) and chronic (TNBS-induced post-inflammatory) models of colonic hypersensitivity [1]. Lower doses (3 and 10 mg/kg) showed partial efficacy, establishing a clear dose-response relationship.

oral bioavailability colonic hypersensitivity IBS research

Peripheral vs. Central TRPV1 Targeting: Local Administration Matches Systemic Efficacy Without Hyperthermia

In a rat model of osteoarthritis (OA) pain, local intra-articular administration of JNJ-17203212 reversed joint afferent sensitization and inhibited pain behavior (weight-bearing asymmetry) to an extent comparable to systemic administration, but crucially did not alter core body temperature [1]. This finding distinguishes JNJ-17203212 from systemic TRPV1 antagonists that induce on-target hyperthermia—a class-wide liability that has halted multiple clinical candidates.

osteoarthritis pain intra-articular administration TRPV1-mediated hyperthermia

Optimal Research and Industrial Applications for JNJ-17203212 Based on Validated Evidence


Migraine Research and Trigeminal Nociception Studies

JNJ-17203212 is an optimal tool compound for investigating TRPV1-mediated mechanisms in migraine pathophysiology. Its demonstrated ability to fully abolish capsaicin-induced CGRP release at all tested doses in a head-to-head comparison with JNJ-38893777 establishes its superior efficacy in models of trigeminal activation. This robust in vivo pharmacology makes JNJ-17203212 the preferred TRPV1 antagonist for studies requiring reliable and complete target engagement in the trigeminovascular system.

Osteoarthritis Pain Research with Peripheral TRPV1 Restriction

For osteoarthritis pain studies requiring dissociation of peripheral vs. central TRPV1 contributions, JNJ-17203212 offers a critical advantage: local intra-articular administration produces systemic-level analgesia without inducing hyperthermia . This property enables researchers to investigate the therapeutic potential of peripherally restricted TRPV1 antagonism while avoiding the confounding hyperthermic effects that have plagued clinical development of systemic TRPV1 antagonists.

Visceral Hypersensitivity and Functional Bowel Disorder Models

JNJ-17203212 is uniquely suited for chronic oral dosing paradigms in visceral pain research. Its established oral bioavailability and dose-dependent efficacy in both acute (acetic acid) and chronic post-inflammatory (TNBS) models of colonic hypersensitivity support its use in long-term studies of irritable bowel syndrome and other functional gastrointestinal disorders. The compound's clean selectivity profile ensures that observed effects can be confidently attributed to TRPV1 antagonism.

Tissue Acidosis and Cancer Pain Models

JNJ-17203212 exhibits 8.1-fold greater potency against H⁺-induced TRPV1 activation compared to capsaicin-induced activation . This differential pharmacology makes JNJ-17203212 particularly valuable for investigating pain states characterized by tissue acidosis, including cancer-associated bone pain and inflammatory pain. The compound's high affinity for human TRPV1 (IC₅₀ = 65 nM) further supports its use in translational studies bridging rodent models to human-relevant target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-17203212

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.